1-((4-Chlorophenyl)methyl)-1H-pyrrole-2,5-dione (CAS 34569-29-4), commonly recognized as N-(4-chlorobenzyl)maleimide, is a highly specialized electron-deficient monomer and lipophilic thiol-reactive intermediate. Characterized by its reactive maleimide core and a polarizable para-chlorobenzyl substituent, this compound serves as a critical building block in two primary industrial domains: the synthesis of high-performance, heat-resistant transparent optical polymers, and the development of targeted agrochemicals and bioconjugates. Unlike standard aliphatic or rigid aryl maleimides, the chlorobenzyl architecture provides an optimal balance of steric flexibility, enhanced molar refractivity, and elevated lipophilicity (LogP), making it an ideal precursor for applications demanding strict thermal, optical, or biological performance baselines [1].
Procurement substitution with more common analogs, such as N-phenylmaleimide (NPM) or unsubstituted N-benzylmaleimide (NBM), frequently compromises end-product specifications. In polymer compounding, NPM introduces excessive backbone rigidity that leads to material brittleness, while its high sublimation rate causes severe mold fouling during high-temperature extrusion. Conversely, unsubstituted NBM lacks the heavy halogen atom necessary to achieve high refractive indices in optical resins. In pharmaceutical and agrochemical screening, substituting the 4-chlorobenzyl group with a generic benzyl or alkyl group drastically alters the molecule's partition coefficient and specific hydrophobic pocket binding, often resulting in an order-of-magnitude loss in target affinity against key enzymes and increased off-target reactivity[1].
When copolymerized with styrene or methyl methacrylate, N-(4-chlorobenzyl)maleimide significantly outperforms unsubstituted N-benzylmaleimide in both thermal and optical metrics. The incorporation of the polarizable chlorine atom restricts polymer chain mobility and increases molar refractivity. Studies indicate that at a 20 mol% loading in a styrene copolymer, the 4-chlorobenzyl derivative yields a Glass Transition Temperature (Tg) approximately 8-12°C higher than the NBM baseline, while simultaneously elevating the refractive index (nD) from ~1.57 to >1.59 [1]. This dual enhancement is critical for manufacturing heat-resistant optical components.
| Evidence Dimension | Glass Transition Temperature (Tg) and Refractive Index (nD) at 20 mol% loading |
| Target Compound Data | Tg enhancement of +8 to +12°C; nD > 1.59 |
| Comparator Or Baseline | Unsubstituted N-benzylmaleimide (lower Tg, nD ~1.57) |
| Quantified Difference | Up to 12°C higher thermal stability and +0.02 higher refractive index |
| Conditions | Free-radical copolymerization with styrene, evaluated via DSC and Abbe refractometry |
Enables the procurement of a single monomer that simultaneously upgrades both the heat resistance and optical clarity of transparent plastics.
A major industrial limitation of standard N-phenylmaleimide (NPM) is its high vapor pressure at typical polymer processing temperatures (>200°C), which leads to outgassing, worker exposure, and mold fouling. The higher molecular weight and specific intermolecular interactions of 1-((4-chlorophenyl)methyl)-1H-pyrrole-2,5-dione substantially depress its sublimation rate. Thermogravimetric analysis (TGA) demonstrates that the onset of weight loss for the chlorobenzyl derivative is delayed by over 25°C compared to NPM under identical heating conditions [1]. This allows for higher processing temperatures without compromising the structural integrity of the monomer or the manufacturing equipment.
| Evidence Dimension | Sublimation rate / Onset of thermal weight loss (TGA) |
| Target Compound Data | Delayed weight loss onset (>25°C improvement) |
| Comparator Or Baseline | N-phenylmaleimide (NPM) (high sublimation at >150°C) |
| Quantified Difference | >25°C higher thermal onset before volatilization |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere at 10°C/min heating rate |
Reduces equipment maintenance costs and improves safety profiles during high-temperature industrial polymer extrusion.
In the development of novel fungicides and enzyme inhibitors, the 4-chlorobenzyl moiety provides a precise steric and electronic fit for hydrophobic binding pockets that generic maleimides cannot match. Assays evaluating maleimide derivatives against chitin synthase (CHS) demonstrate that 4-chlorobenzyl substituted analogs achieve half-maximal inhibitory concentrations (IC50) as low as 0.12 mM. In contrast, standard reference inhibitors like polyoxin B or unsubstituted aliphatic maleimides show weaker inhibition (IC50 ≥ 0.19 mM)[1]. The halogenation increases the LogP, facilitating better membrane penetration and target engagement in whole-cell assays.
| Evidence Dimension | Chitin Synthase (CHS) Inhibitory Activity (IC50) |
| Target Compound Data | IC50 = 0.12 mM (for optimized 4-chlorobenzyl derivatives) |
| Comparator Or Baseline | Polyoxin B (IC50 = 0.19 mM) and unsubstituted maleimides (>0.5 mM) |
| Quantified Difference | 37% higher potency than polyoxin B; >4x higher than generic maleimides |
| Conditions | In vitro chitin synthase inhibition assay and whole-cell antifungal screening |
Provides a highly potent, lipophilic starting scaffold for R&D teams synthesizing next-generation agricultural fungicides or targeted covalent inhibitors.
Due to its ability to simultaneously increase the glass transition temperature (Tg) and the refractive index, this compound is the optimal comonomer for advanced optical plastics. It is specifically recommended for procurement in the manufacturing of camera lenses, optical fibers, and transparent display substrates where standard N-benzylmaleimide fails to meet the refractive index requirements [1].
In industrial compounding of ABS, PVC, or PMMA, substituting N-phenylmaleimide with the 4-chlorobenzyl derivative significantly reduces outgassing and mold fouling. This makes it the preferred choice for high-throughput extrusion facilities aiming to minimize equipment downtime and improve the surface finish of molded parts [2].
The enhanced lipophilicity and specific steric profile of the 4-chlorobenzyl group make this maleimide an ideal electrophilic pharmacophore. It is highly suited for R&D procurement in agrochemical development, specifically for synthesizing chitin synthase inhibitors, or in medicinal chemistry for designing membrane-permeable, thiol-reactive probes [3].